molecular formula C6H9F3O4S B8439857 Methyl 2-(3,3,3-trifluoropropylsulfonyl)acetate

Methyl 2-(3,3,3-trifluoropropylsulfonyl)acetate

Cat. No.: B8439857
M. Wt: 234.20 g/mol
InChI Key: BJRVZBCUMPLDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3,3,3-trifluoropropylsulfonyl)acetate is a useful research compound. Its molecular formula is C6H9F3O4S and its molecular weight is 234.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H9F3O4S

Molecular Weight

234.20 g/mol

IUPAC Name

methyl 2-(3,3,3-trifluoropropylsulfonyl)acetate

InChI

InChI=1S/C6H9F3O4S/c1-13-5(10)4-14(11,12)3-2-6(7,8)9/h2-4H2,1H3

InChI Key

BJRVZBCUMPLDKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)(=O)CCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 10 g of methyl thioglycolate and 21 g of 1-iodo-3,3,3-trifluoropropane in 200 ml of N,N-dimethylformamide, 13 g of potassium carbonate was added under ice-cooling, and then stirred at room temperature for 20 hours. To the reaction mixture, 10% hydrochloric acid was added, followed by extraction with ethyl acetate. The organic layer was washed sequentially with 10% hydrochloric acid and a saturated sodium chloride aqueous solution, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure to obtain a crude product comprising methyl (3,3,3-trifluoropropylthio)acetate. The obtained crude product was dissolved in 100 ml of glacial acetic acid, and 50 ml of peracetic acid (32% (w/w) acetic acid solution) was added thereto under ice-cooling. The mixture was stirred at 60° C. for 16 hours. In the middle of the reaction, the formation of a compound that was presumed to be in a sulfoxide form was confirmed by TLC (thin layer chromathgraphy) analysis. The reaction mixture was allowed to stand to cool to nearly room temperature, poured into water and then extracted with ethyl acetate. The organic layer was washed sequentially with a saturated sodium hydrogen carbonate aqueous solution and a saturated sodium chloride aqueous solution, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The obtained residue was subjected to silica gel chromatography to obtain 14.1 g of methyl (3,3,3-trifluoropropylsulfonyl)acetate.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
peracetic acid
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
sulfoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.